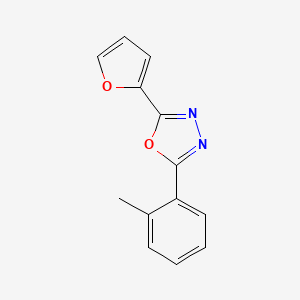

2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole, also known as FMOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing three nitrogen and two oxygen atoms. FMOX is an important molecule due to its unique chemical structure and its ability to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of pharmacological activities. These activities are due to their structural features allowing effective binding with different enzymes and receptors in biological systems. The versatility in their bioactivities stems from their structural foundation, which facilitates numerous weak interactions within biological milieus. This makes 1,3,4-oxadiazole derivatives highly valued for their therapeutic potential across a spectrum of diseases, including but not limited to, anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

The synthetic methodologies for 1,3,4-oxadiazole derivatives have been well-documented, highlighting their broad spectrum of applications in fields beyond pharmacology, such as polymers, material science, and organic electronics. Specifically, 1,3,4-oxadiazoles have been highlighted for their utility in developing potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This positions them as a promising choice for metal-ion sensors, with applications ranging from environmental monitoring to diagnostics (Sharma et al., 2022).

Antimicrobial Applications

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a significant focus, addressing the global challenge of antimicrobial resistance. These compounds have demonstrated efficacy exceeding that of known antibiotics in some instances, making them a promising avenue for new antimicrobial drug development. Their activity spectrum includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties, which are crucial in the search for new therapeutic agents (Glomb & Świątek, 2021).

Contribution to Drug Development

The structural and functional diversity of 1,3,4-oxadiazole compounds has been instrumental in the development of new drugs. Their ability to act as bioisosteres for carboxylic acids, carboxamides, and esters enhances pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors. This versatility underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development, offering a scaffold for the creation of more effective and less toxic therapeutic agents (Rana et al., 2020).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-9-5-2-3-6-10(9)12-14-15-13(17-12)11-7-4-8-16-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJXPGQMJRCACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)

![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)